molecular formula C6H6N2O B1609943 5-(Aminomethyl)furan-3-carbonitrile CAS No. 769906-98-1

5-(Aminomethyl)furan-3-carbonitrile

Cat. No. B1609943
M. Wt: 122.12 g/mol
InChI Key: XCTNQPYJQUEHLF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)furan-3-carbonitrile, also known as AMFC, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been studied for its ability to act as an inhibitor of certain enzymes and receptors, which has led to research on its potential applications in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 5-(Aminomethyl)furan-3-carbonitrile involves its ability to bind to specific enzymes and receptors, thereby inhibiting their activity. For example, 5-(Aminomethyl)furan-3-carbonitrile has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the brain. This increased activity of acetylcholine has been implicated in the treatment of Alzheimer's disease.

Biochemical And Physiological Effects

5-(Aminomethyl)furan-3-carbonitrile has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, the compound has been shown to increase the levels of acetylcholine in the brain, which has been implicated in the treatment of Alzheimer's disease. Additionally, 5-(Aminomethyl)furan-3-carbonitrile has been shown to have anticonvulsant effects, which has led to research on its potential use in the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(Aminomethyl)furan-3-carbonitrile in lab experiments is its relatively simple synthesis method, which allows for the production of the compound in large quantities. Additionally, the compound has been shown to have a number of potential therapeutic applications, which makes it a promising area of research. However, one limitation of using 5-(Aminomethyl)furan-3-carbonitrile in lab experiments is its potential toxicity, which has been observed in some preclinical studies.

Future Directions

There are a number of potential future directions for research on 5-(Aminomethyl)furan-3-carbonitrile. One area of research could focus on the compound's potential use in the treatment of Alzheimer's disease, given its ability to increase acetylcholine levels in the brain. Additionally, further research could be conducted on the compound's potential use in the treatment of epilepsy, given its anticonvulsant effects. Finally, research could be conducted on the potential toxicity of 5-(Aminomethyl)furan-3-carbonitrile, in order to better understand its safety profile and potential limitations for therapeutic use.

Scientific Research Applications

5-(Aminomethyl)furan-3-carbonitrile has been studied for its potential therapeutic applications in a number of different areas. One area of research has focused on the compound's ability to inhibit certain enzymes and receptors, such as acetylcholinesterase and the N-methyl-D-aspartate (NMDA) receptor. These enzymes and receptors have been implicated in a number of different diseases, including Alzheimer's disease and epilepsy, and the inhibition of these targets by 5-(Aminomethyl)furan-3-carbonitrile has shown promise in preclinical studies.

properties

IUPAC Name

5-(aminomethyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTNQPYJQUEHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473364
Record name 5-(aminomethyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)furan-3-carbonitrile

CAS RN

769906-98-1
Record name 5-(aminomethyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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